

L-Anserine Nitrate: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest				
Compound Name:	L-Anserine nitrate			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological profile and safety assessment of **L-Anserine nitrate**. L-Anserine, a naturally occurring dipeptide found in vertebrate muscle tissue, is of growing interest for its potential therapeutic applications. This document summarizes the available toxicological data, details relevant experimental methodologies, and outlines key safety considerations for researchers and drug development professionals working with its nitrate salt form.

Executive Summary

L-Anserine nitrate is the salt form of L-Anserine, a histidine-containing dipeptide with demonstrated antioxidant properties. While specific toxicological studies on **L-Anserine nitrate** are not extensively available in peer-reviewed literature, data from studies on L-Anserine and structurally related compounds, in conjunction with general toxicological principles, allow for a comprehensive safety assessment. This guide synthesizes the existing information to provide a robust overview of its safety profile.

Hazard Identification and Classification

Based on available safety data sheets (SDS), L-Anserine nitrate is classified as an irritant.[1]

Skin Irritation: May cause skin irritation.[1]



- Eye Irritation: Can cause serious eye irritation.[1]
- Respiratory Irritation: May cause respiratory irritation.[1]

Standard safe handling procedures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when working with **L-Anserine nitrate** in a laboratory or manufacturing setting.

Toxicological Data

Comprehensive toxicological data for **L-Anserine nitrate** is limited. However, a study on a chicken breast extract, rich in anserine and carnosine, provides valuable insights into the oral toxicity of anserine.

Acute Oral Toxicity

A study on a chicken breast extract containing anserine and carnosine reported an oral LD50 (Lethal Dose, 50%) in rats to be greater than 6000 mg/kg body weight.[2] This suggests a very low order of acute toxicity for anserine.

Table 1: Acute Oral Toxicity Data

Test Substance	Animal Model	Route of Administration	LD50	Reference
Chicken Breast Extract (containing Anserine)	Rat	Oral	>6000 mg/kg bw	[2]

Sub-chronic Oral Toxicity

The same study on chicken breast extract also evaluated its sub-chronic toxicity. Rats administered gavage doses of 500 or 2000 mg/kg body weight/day for 90 days showed no toxicologically significant, dose-related differences in various parameters compared to the control group.[2] Based on this, a No-Observed-Adverse-Effect Level (NOAEL) can be inferred.

Table 2: Sub-chronic Oral Toxicity Data



Test Substance	Animal Model	Dosing Duration	NOAEL	Observed Effects	Reference
Chicken Breast Extract (containing Anserine)	Rat	90 days	≥2000 mg/kg bw/day	No toxicologically significant, dose-related differences in body weight gain, food consumption, behavioral effects, hematological and clinical chemistry parameters, organ weights, or gross and microscopic findings.	[2]

Genotoxicity and Mutagenicity

The study on the chicken breast extract also investigated its mutagenic potential using the Ames assay. The extract showed no mutagenic activity in various strains of Salmonella typhimurium and Escherichia coli, both with and without metabolic activation.[2] This suggests that anserine is not mutagenic.

Table 3: Genotoxicity and Mutagenicity Data



Test	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium and E. coli strains	With and Without	Non-mutagenic	[2]

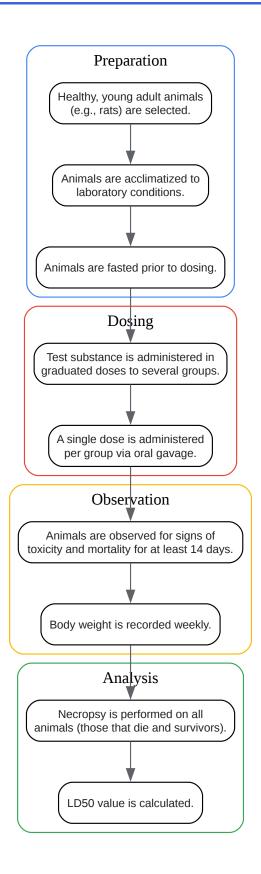
Experimental Protocols

The following sections detail the standard methodologies for the key toxicological experiments cited. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD 401 (Superseded)

While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals, its principles are foundational to acute toxicity testing.





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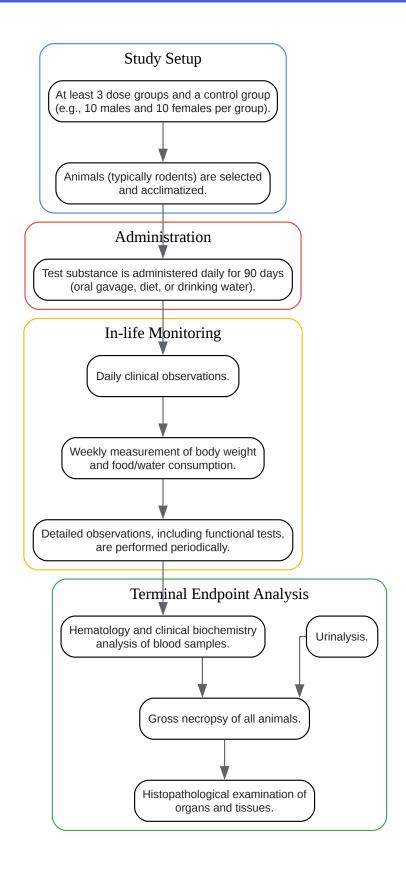
Figure 1: Workflow for Acute Oral Toxicity Testing (based on OECD 401 principles).



Sub-chronic Oral Toxicity (90-Day Study) - OECD 408

This guideline is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.





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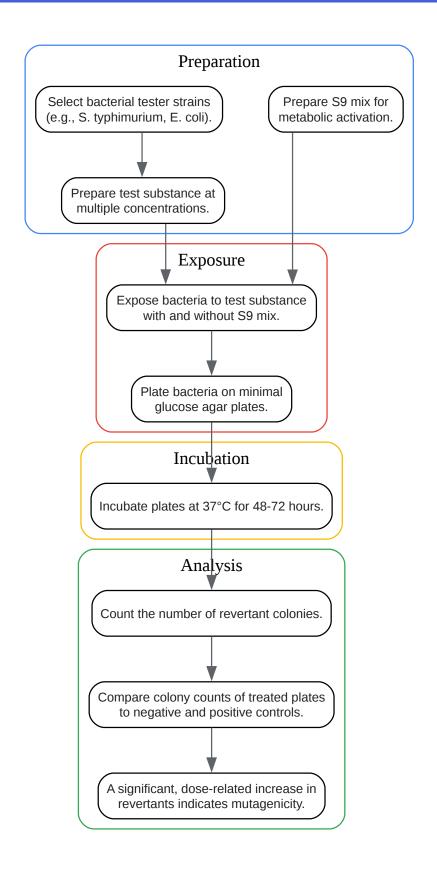
Figure 2: Experimental Workflow for a 90-Day Sub-chronic Oral Toxicity Study (OECD 408).



Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro assay is widely used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.





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Figure 3: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).



Discussion and Safety Considerations

The available data, primarily from a study on a chicken breast extract rich in anserine, suggest that L-Anserine has a low order of oral toxicity. The high LD50 value and the lack of adverse effects in a 90-day sub-chronic study are indicative of a favorable safety profile for the anserine component.[2] Furthermore, the negative results in the Ames test suggest that anserine is not mutagenic.[2]

It is important to consider the toxicological contribution of the nitrate counter-ion. Nitrates, in general, can be associated with methemoglobinemia at high doses. However, considering the intended use of **L-Anserine nitrate** in research and development, where exposures are typically well-controlled, the risk is expected to be low. For any in vivo studies, it is prudent to monitor for signs of nitrate-related toxicity, especially at higher dose levels.

For professionals handling **L-Anserine nitrate**, adherence to standard laboratory safety protocols is crucial. The irritant nature of the compound necessitates the use of appropriate personal protective equipment to avoid skin, eye, and respiratory exposure.[1]

Conclusion

While direct toxicological data for **L-Anserine nitrate** is not extensive, the available information on anserine-containing extracts provides a strong indication of its low toxicity profile. The high LD50 and NOAEL values for anserine, coupled with a lack of mutagenic potential, suggest that **L-Anserine nitrate** is likely to be safe under controlled research and development conditions. Further studies specifically on **L-Anserine nitrate** would be beneficial to confirm this safety profile and to establish a more definitive toxicological dataset. Researchers and drug development professionals should handle this compound with the care appropriate for an irritant substance and consider the potential, albeit likely low, for nitrate-related effects in their experimental designs.

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